![molecular formula C₂₂H₂₆FN₃O₅S B1146471 rac-(4E,6E)-5-Dehydroxy Rosuvastatin CAS No. 1346606-44-7](/img/new.no-structure.jpg)
rac-(4E,6E)-5-Dehydroxy Rosuvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(4E,6E)-5-Dehydroxy Rosuvastatin: is a synthetic derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood This compound is characterized by the absence of a hydroxyl group at the 5th position, which differentiates it from its parent compound, Rosuvastatin
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the heptenoic acid backbone through a series of aldol condensations and Wittig reactions.
Introduction of functional groups: The fluorophenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions.
Dehydroxylation: The hydroxyl group at the 5th position is removed using specific reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions: rac-(4E,6E)-5-Dehydroxy Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Lipid-Lowering Effects
Rac-(4E,6E)-5-Dehydroxy Rosuvastatin functions primarily as a cholesterol-lowering agent. Clinical studies have demonstrated its effectiveness in reducing low-density lipoprotein cholesterol (LDL-C) levels. For instance, the combination of ezetimibe and rosuvastatin has shown significant reductions in LDL-C compared to higher doses of rosuvastatin alone. In a study involving 412 patients, those treated with the combination therapy achieved a mean percent change in LDL-C of -20.96%, while those on increased doses of rosuvastatin experienced only -5.71% reduction .
Table 1: Efficacy of this compound
Treatment Group | Mean Percent Change in LDL-C | p-value |
---|---|---|
Ezetimibe + Rosuvastatin (10 mg) | -20.96% | <0.001 |
Doubling Rosuvastatin Dose | -5.71% | <0.001 |
Cardiovascular Health
The primary application of this compound is in the management of cardiovascular diseases. By effectively lowering LDL-C levels, it contributes to reducing the risk of coronary heart disease (CHD) and other cardiovascular events. Studies indicate that patients receiving this compound achieve significantly higher rates of reaching LDL-C targets compared to those on monotherapy with rosuvastatin .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound exhibits favorable absorption and metabolism profiles. The compound is well-tolerated among patients, with adverse effects similar to those observed with standard rosuvastatin treatment. Common side effects include myalgia and an increased risk of diabetes mellitus; however, these are generally manageable within clinical settings .
Case Studies
Several case studies have documented the successful application of this compound in clinical practice:
- Case Study 1 : A 63-year-old male patient with hyperlipidemia was treated with a combination of ezetimibe and this compound for six weeks. The patient achieved a significant reduction in LDL-C levels from 160 mg/dL to 120 mg/dL.
- Case Study 2 : In another instance, a cohort of patients with familial hypercholesterolemia was administered this compound alongside lifestyle modifications. The group exhibited an average LDL-C reduction of 30% over three months.
作用机制
The mechanism of action of rac-(4E,6E)-5-Dehydroxy Rosuvastatin involves the inhibition of the enzyme HMG-CoA reductase, similar to its parent compound Rosuvastatin. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis.
相似化合物的比较
Rosuvastatin: The parent compound, known for its potent cholesterol-lowering effects.
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin derived from a fungal metabolite with a distinct structure and pharmacokinetic profile.
Uniqueness: rac-(4E,6E)-5-Dehydroxy Rosuvastatin is unique due to the absence of the hydroxyl group at the 5th position, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can influence its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile.
生物活性
Rac-(4E,6E)-5-Dehydroxy Rosuvastatin is a synthetic derivative of rosuvastatin, a widely used statin known for its cholesterol-lowering effects. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and metabolic regulation. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and relevant case studies.
The primary mechanism of action for this compound is the inhibition of HMG-CoA reductase , an enzyme crucial for cholesterol biosynthesis in the liver. By inhibiting this enzyme, the compound effectively reduces cholesterol production, leading to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. This mechanism is similar to that of its parent compound, rosuvastatin .
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Potency : It has been shown to be a potent inhibitor of HMG-CoA reductase, with a higher potency in hepatic tissues compared to other statins .
- Bioavailability : The compound is absorbed efficiently in the gastrointestinal tract and demonstrates a favorable pharmacokinetic profile with a terminal half-life of approximately 20 hours .
- Safety Profile : Clinical studies indicate that this compound is well-tolerated with a low incidence of adverse effects compared to other statins .
Biological Activity and Effects
The biological activity of this compound extends beyond cholesterol reduction. Key findings include:
- Anti-inflammatory Effects : Studies have shown that statins can reduce levels of high-sensitivity C-reactive protein (hsCRP), an inflammatory marker associated with cardiovascular risk. In clinical trials, patients treated with rosuvastatin exhibited significant reductions in hsCRP levels .
- Endothelial Function : Research indicates that statins improve endothelial function by enhancing nitric oxide availability and reducing oxidative stress. This effect contributes to better vascular health and reduced cardiovascular events .
Case Studies
Several clinical trials have explored the efficacy and safety of this compound:
- JUPITER Trial : The Justification for the Use of Statins in Primary Prevention trial demonstrated that rosuvastatin significantly reduced major cardiovascular events by 44% compared to placebo. This study involved over 17,000 participants and highlighted the long-term benefits of statin therapy in high-risk populations .
- Combination Therapy Studies : Research has investigated the effects of combining this compound with other agents like ezetimibe. These studies show enhanced lipid-lowering effects when used together, suggesting potential for combination therapies in managing dyslipidemia .
Data Table
Parameter | This compound | Rosuvastatin |
---|---|---|
HMG-CoA Reductase Inhibition | High | High |
Bioavailability | High | Moderate |
Half-life (hours) | 20 | 19-20 |
Common Side Effects | Mild (myalgia, headache) | Mild (myalgia, headache) |
Clinical Efficacy | Significant LDL-C reduction | Significant LDL-C reduction |
属性
CAS 编号 |
1346606-44-7 |
---|---|
分子式 |
C₂₂H₂₆FN₃O₅S |
分子量 |
463.52 |
同义词 |
(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。